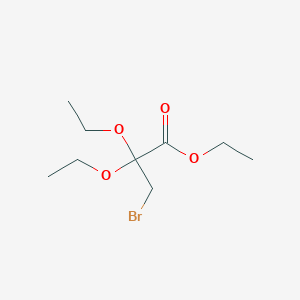

Ethyl 3-bromo-2,2-diethoxypropanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 3-bromo-2,2-diethoxypropanoate (EBDP) is an organic compound that has been used in various scientific applications for many years. It is a colorless liquid with a boiling point of 140°C and a melting point of -60°C. EBDP is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a starting material for the synthesis of other compounds. EBDP is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.

科学的研究の応用

Synthesis and Reaction Mechanisms

Chemical Transformations and Reaction Mechanisms : Ethyl 3-bromo-2,2-diethoxypropanoate has been utilized in the synthesis of various chemical compounds. For instance, its reaction with bromine azide or bromine led to the formation of ethyl (E)-2-azido-3-nitro-2-alkenoate and ethyl 3-bromo-2,2-diazido-3-nitroalkanoate, showcasing its versatility in creating nitrogen-containing compounds (Shin et al., 1978). Additionally, it serves as an intermediate in the synthesis of complex molecules, like cilastatin, through multi-step reactions involving esterification and cyclization processes (Chen Xin-zhi, 2006).

Electrochemical Applications : In electrochemistry, the reduction of ethyl 2-bromo-3-(3′,4′-dimethoxyphenyl)-3-(propargyloxy)propanoate at glassy carbon electrodes in dimethylformamide was studied, leading to the production of ethyl trans-3-(3′,4′-dimethoxyphenyl)-prop-2-enoate. This reaction demonstrates the potential of this compound derivatives in electrochemical synthesis processes (Esteves et al., 2003).

Synthetic Utility in Organic Chemistry : The compound also finds application in the synthesis of ethyl 4-acetyl-5-oxo-3-phenylhexanoate, highlighting its utility in producing complex organic structures with potential pharmaceutical relevance (Hongwei Wang & Yimin Hu, 2011). Moreover, its involvement in the synthesis of ethyl 2-(diethoxyphosphoryl)-3-methylbutanoate through the Arbuzov reaction emphasizes its role in phosphorus chemistry (C. Nhu, 2013).

Safety and Hazards

Ethyl 3-bromo-2,2-diethoxypropanoate is considered hazardous. It is advised to avoid contact with skin and eyes, formation of dust and aerosols, and exposure without special instructions . It is classified as dangerous with precautionary statements including P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P330, P362+P364, P403+P233, and P501 .

特性

IUPAC Name |

ethyl 3-bromo-2,2-diethoxypropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17BrO4/c1-4-12-8(11)9(7-10,13-5-2)14-6-3/h4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEDNINHIXFTQEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CBr)(OCC)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20512019 |

Source

|

| Record name | Ethyl 3-bromo-2,2-diethoxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

79172-42-2 |

Source

|

| Record name | Ethyl 3-bromo-2,2-diethoxypropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20512019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1-methyl-1H-indol-3-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-yl)methanone](/img/structure/B142717.png)